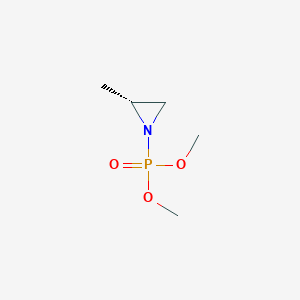
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethoxyphosphoryl group and a methyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Dimethoxyphosphoryl-2-methylaziridine typically involves the reaction of a suitable precursor with a phosphorylating agent. One common method is the reaction of (2R)-2-methylaziridine with dimethyl phosphite under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines or other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R)-1-Dimethoxyphosphoryl-2-methylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The dimethoxyphosphoryl group can also participate in various chemical transformations, further enhancing the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Dimethoxyphosphoryl-2-methylaziridine: The enantiomer of the compound, with similar reactivity but different stereochemistry.
1-Dimethoxyphosphoryl-2-ethylaziridine: A similar compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
1-Dimethoxyphosphoryl-2-phenylaziridine: Contains a phenyl group, which can influence the compound’s stability and reactivity.
Uniqueness
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine is unique due to its specific stereochemistry and the presence of the dimethoxyphosphoryl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C5H12NO3P |
|---|---|
Poids moléculaire |
165.13 g/mol |
Nom IUPAC |
(2R)-1-dimethoxyphosphoryl-2-methylaziridine |
InChI |
InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3/t5-,6?/m1/s1 |
Clé InChI |
UILSPYZYUOXRPW-LWOQYNTDSA-N |
SMILES isomérique |
C[C@@H]1CN1P(=O)(OC)OC |
SMILES canonique |
CC1CN1P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
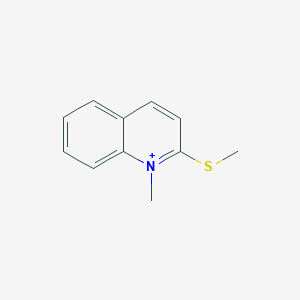
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
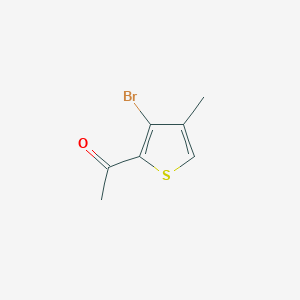

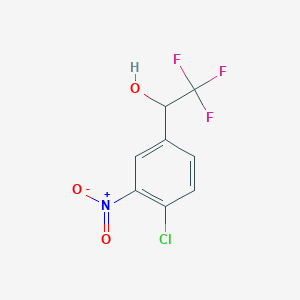
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
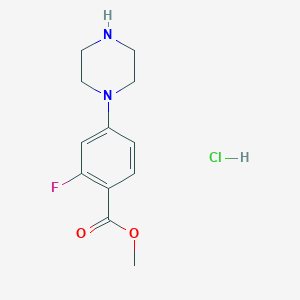
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
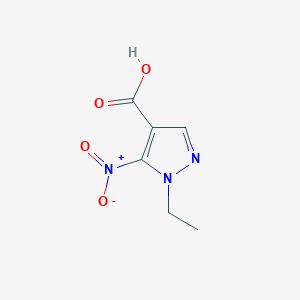

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
